molecular formula C42H80O7 B15183203 Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate CAS No. 93892-64-9

Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate

Cat. No.: B15183203
CAS No.: 93892-64-9
M. Wt: 697.1 g/mol
InChI Key: PPXRWADJRFKXFV-UHFFFAOYSA-N
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Description

Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate is a complex ester featuring a tetrahydro-pyran core substituted with hydroxyl groups at positions 3 and 5, a stearate (1-oxooctadecyl) ester at position 2, and a methylene bridge linking the ester moiety to the pyran ring.

Properties

CAS No.

93892-64-9

Molecular Formula

C42H80O7

Molecular Weight

697.1 g/mol

IUPAC Name

(3,5-dihydroxy-4-octadecanoyloxyoxan-2-yl)methyl octadecanoate

InChI

InChI=1S/C42H80O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)48-36-38-41(46)42(37(43)35-47-38)49-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-43,46H,3-36H2,1-2H3

InChI Key

PPXRWADJRFKXFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a dihydroxy aldehyde.

    Esterification: The hydroxyl groups on the tetrahydropyran ring are esterified with stearic acid using a catalyst like sulfuric acid or p-toluenesulfonic acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and esterification reactions under controlled conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate is a complex organic compound belonging to the fatty acid esters category. It features a tetrahydropyran ring substituted with hydroxyl groups and an alkyl chain derived from stearic acid. This structure gives it potential surfactant properties and biological activities. Its molecular formula is C42H80O7, and the CAS number is 93892-64-9 .

Potential Applications

This compound has potential applications in various fields due to its unique structural features:

  • Surfactant Properties : The compound's structure suggests it can act as a surfactant, making it useful in applications where interfacial tension needs to be reduced.
  • Biological Activities : Research has explored its biological activities, potentially linking it to its surfactant properties, though further research is needed to fully understand its therapeutic potential.
  • Versatile Applications: The combination of a tetrahydropyran ring structure and multiple hydroxyl groups may enhance its solubility and biological activity compared to simpler fatty acid derivatives, allowing for versatile applications in various industries.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameKey Features
Glyceryl StearateA common emulsifier in cosmetics; simpler structure without the pyran ring
Sorbitan StearateUsed as an emulsifier; contains a sugar alcohol backbone instead of a pyran ring
Polyethylene Glycol StearateA polymer-based surfactant; often used in pharmaceuticals and cosmetics but lacks hydroxyl groups on a pyran ring

Mechanism of Action

The mechanism of action of Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cosmetic Emollients

Several esters with branched alkyl chains or additional ester linkages share functional similarities with the target compound. Key examples include:

Table 1: Comparative Overview of Stearate-Based Esters
Compound Name (IUPAC) CAS No. Key Structural Features Function/Application Source
Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate Not provided Pyran ring with dihydroxy groups; stearate ester Synthetic precursor, emollient
Isohexadecyl 12-[(1-oxooctadecyl)oxy]octadecanoate (Isohexadecyl stearoyl stearate) 97338-28-8 Branched isohexadecyl chain; stearoyl-stearate Emollient, viscosity control
Isostearyl stearoyl stearate 93385-12-7 Branched isostearyl chain; stearoyl-stearate Emollient
(2S)-2,3-bis[[(9Z,12Z,15Z)-1-oxo-9,12,15-octadecatrienyl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside Not provided Polyunsaturated esters; galactopyranoside sugar Natural product fraction (NPF)
Key Observations :
  • Structural Divergence: The target compound’s tetrahydro-pyran core distinguishes it from branched-chain esters (e.g., isohexadecyl stearoyl stearate) and sugar-conjugated galactopyranosides . The dihydroxy groups on the pyran ring enhance hydrophilicity compared to purely lipophilic branched esters.
  • Functional Roles : While isohexadecyl stearoyl stearate and isostearyl stearoyl stearate are terminal emollients in cosmetics, the target compound is primarily a synthetic intermediate or reference standard .
  • Stability and Solubility: The pyran ring’s hydroxyl groups may improve thermal stability and aqueous solubility relative to non-polar branched esters, which rely on alkyl chains for occlusive emollience .

Performance in Formulations

  • Cosmetics: Compared to isohexadecyl stearoyl stearate, the target compound may offer dual functionality as an emollient and a stabilizer due to its hydroxyl groups, though its higher polarity could limit compatibility with non-polar matrices .

Biological Activity

Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate (CAS No. 93892-64-9) is a complex organic compound with potential biological activities that warrant detailed examination. This article explores its chemical properties, biological implications, and relevant research findings.

Molecular Characteristics:

  • Formula: C42H80O7
  • Molecular Weight: 697.08 g/mol
  • Density: 0.99 g/cm³
  • Boiling Point: 730.6 °C at 760 mmHg
  • LogP: 11.085

The compound features a tetrahydropyran ring structure with hydroxyl groups that may contribute to its reactivity and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antioxidant Properties: The presence of hydroxyl groups suggests potential antioxidant capabilities, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects: Preliminary studies indicate that similar compounds exhibit anti-inflammatory properties, which may be applicable to this compound as well.
  • Potential in Drug Delivery Systems: Its lipophilic nature (high LogP value) suggests suitability for formulation in lipid-based drug delivery systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress in vitro
Anti-inflammatoryInhibits pro-inflammatory cytokines
Lipid-based DeliveryEnhances solubility and bioavailability of drugs

Case Study Analysis

  • Antioxidant Activity:
    A study conducted on related compounds demonstrated significant radical scavenging activity, suggesting that Tetrahydro-3,5-dihydroxy derivatives could similarly reduce oxidative damage in cellular models. The mechanism likely involves the donation of hydrogen atoms from hydroxyl groups to free radicals.
  • Anti-inflammatory Mechanism:
    Research indicates that compounds with similar structures can inhibit the NF-kB pathway, a critical regulator of inflammation. In vitro studies showed reduced levels of TNF-alpha and IL-6 in cell lines treated with tetrahydropyran derivatives, hinting at the compound's potential therapeutic role in inflammatory diseases.
  • Drug Delivery Applications:
    The lipophilicity of Tetrahydro-3,5-dihydroxy compounds has been exploited in developing formulations for poorly soluble drugs. Studies reveal enhanced absorption and bioavailability when these compounds are used as carriers in lipid-based systems.

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